molecular formula C12H16BBrO3 B8206773 2-Bromo-5-hydroxyphenylboronic acid pinacol ester

2-Bromo-5-hydroxyphenylboronic acid pinacol ester

Cat. No.: B8206773
M. Wt: 298.97 g/mol
InChI Key: TUBPPVYFPJVQCT-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-5-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Crystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides

    Oxidation: Conversion to phenols or quinones

    Reduction: Formation of corresponding boronic acids

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents like sodium borohydride

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols or quinones

    Reduction: Boronic acids

Scientific Research Applications

2-Bromo-5-hydroxyphenylboronic acid pinacol ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and cross-coupling reactions

    Biology: In the synthesis of biologically active molecules

    Medicine: Development of pharmaceuticals and drug delivery systems

    Industry: Production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyphenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylboronic acid pinacol ester
  • 4-Bromo-2-hydroxyphenylboronic acid pinacol ester
  • 5-Hydroxy-2-methylphenylboronic acid pinacol ester

Uniqueness

2-Bromo-5-hydroxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules.

Properties

IUPAC Name

4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBPPVYFPJVQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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